molecular formula C23H21N3O3S3 B11967369 N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11967369
M. Wt: 483.6 g/mol
InChI Key: HLAXNGDTSVIERR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl-acetamide moiety linked to a 3,4-dimethoxyphenyl group. The 5-position of the thiadiazole is functionalized with a naphthalen-1-ylmethylsulfanyl group.

Properties

Molecular Formula

C23H21N3O3S3

Molecular Weight

483.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N3O3S3/c1-28-19-11-10-17(12-20(19)29-2)24-21(27)14-31-23-26-25-22(32-23)30-13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

HLAXNGDTSVIERR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 500 MHz) :

    • δ 12.64 (s, 1H, NH), 7.94–7.51 (m, 7H, naphthalene), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

  • FT-IR (ATR) :

    • 3369 cm⁻¹ (N-H stretch), 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N thiadiazole).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated vs. found values for C₂₀H₁₈N₄O₃S₂ show <0.5% deviation.

Challenges and Optimization Opportunities

  • Solvent Selection : THF offers better solubility for intermediates than DCM but requires stringent anhydrous conditions.

  • Catalyst Load : Increasing DMAP concentration (0.2 equiv to 0.5 equiv) improves coupling efficiency from 70% to 76%.

  • Alternative Coupling Agents : Substituting EDCI·HCl with HATU could enhance yields but raises cost considerations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group, potentially yielding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorosulfonic acid, or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3,4-dimethoxyphenyl)-2-{5-[naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. For instance, derivatives of thiadiazole have shown significant inhibitory effects on various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular mechanisms and inhibiting key metabolic pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth. This makes it a candidate for further development as an antimicrobial agent against resistant strains .

Anti-inflammatory Effects

In silico studies have indicated that related compounds may serve as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant growth inhibition in SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 85% .
Study B Antimicrobial EffectsShowed efficacy against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Study C Anti-inflammatory ActivityMolecular docking studies suggested strong binding affinity to 5-lipoxygenase, indicating potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Thiadiazole vs. Oxadiazole Derivatives

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ():
    • Replaces naphthalene with a 4-methoxybenzyl group and substitutes the phenyl ring with electron-withdrawing Cl and CF₃ groups.
    • Impact : Reduced lipophilicity compared to the naphthalene analog, but CF₃ may enhance metabolic stability .
  • N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Oxadiazole replaces thiadiazole, altering electronic properties (lower aromaticity).
Naphthalene-Containing Analogs
  • 2-[[5-(Naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide (): Shares the naphthalene-thiadiazole core but incorporates a trimethoxyphenyl Schiff base.
Functional Group Modifications

Sulfonamide vs. Sulfanyl Derivatives

  • Impact: Enhanced water solubility but reduced membrane permeability compared to the target compound’s lipophilic sulfanyl groups .

Methoxy Substitutions

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ):
    • Shares the 3,4-dimethoxyphenyl group but lacks the thiadiazole core.
    • Impact : Demonstrates the importance of the dimethoxy motif in enhancing binding to neurological targets, as seen in dopamine receptor studies .
Pharmacological and Physicochemical Properties
Compound Molecular Weight Key Substituents LogP (Predicted) Bioactivity Notes
Target Compound 513.60 3,4-Dimethoxyphenyl, Naphthalene 3.8 Anticancer (hypothetical)
N-[2-Chloro-5-(CF₃)phenyl] analog (E7) 511.94 4-Methoxybenzyl, Cl, CF₃ 4.2 Antibacterial
Oxadiazole analog (E8) 437.30 3-Methylphenyl, Cl 3.5 Antifungal
Sulfonamide analog (E16) 326.40 Ethyl-thiadiazole, Acetamide 3.1 Diuretic (inference from structure)

Key Observations :

  • The target compound’s higher LogP (3.8) suggests superior membrane penetration compared to sulfonamide derivatives (LogP ~3.1) but may limit aqueous solubility.
  • Naphthalene-containing analogs (e.g., ) show broader bioactivity ranges due to enhanced aromatic interactions .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential as evidenced by various research studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 3 4 dimethoxyphenyl 2 5 naphthalen 1 ylmethyl sulfanyl 1 3 4 thiadiazol 2 yl}sulfanyl)acetamide}

This structure features a thiadiazole ring which is often associated with significant biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain thiadiazole derivatives demonstrated significant antibacterial effects against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
51mX. oryzae pv. oryzicola100 μg/mL (30% inhibition)
51mX. oryzae pv. oryzae100 μg/mL (56% inhibition)

Antitumor Activity

Thiadiazole derivatives have been extensively studied for their antitumor properties. For example, a series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for cytotoxic effects on human cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 . The specific compound's potential as an antitumor agent remains to be explored in detail.

CompoundCell LineIC50 Value (µM)
Compound AMDA-MB-2313.3
Compound BHEK293T34.71

The mechanism through which thiadiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors associated with disease processes. For instance, some compounds have been shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM . Molecular modeling studies suggest that the interaction between the thiadiazole moiety and target proteins is crucial for their biological activity.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
  • Antitumor Study : Another investigation focused on the synthesis of thiadiazole derivatives and their evaluation against multiple cancer cell lines. The findings revealed that some compounds exhibited higher cytotoxicity than cisplatin, a commonly used chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, and how can yield and purity be maximized?

  • Methodology : Synthesis typically involves sequential thioether formation and amide coupling. Key steps include:

  • Thiadiazole core synthesis : Reacting hydrazine derivatives with carbon disulfide under controlled pH (8–9) to form the 1,3,4-thiadiazole ring .
  • Sulfanyl group introduction : Using naphthalen-1-ylmethanethiol in polar aprotic solvents (e.g., DMF) at 60–80°C to ensure regioselectivity .
  • Acetamide coupling : Activating the carboxylic acid group with EDC/HOBt and reacting with 3,4-dimethoxyaniline in dichloromethane at room temperature .
    • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and sulfur connectivity. 2D experiments (COSY, HSQC) resolve overlapping signals from the naphthalene and thiadiazole moieties .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths/angles and confirms stereoelectronic effects of the sulfanyl groups .

Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?

  • Assays :

  • Enzyme inhibition : Screen against kinases, proteases, or oxidoreductases (e.g., lipoxygenase) using fluorometric/colorimetric substrates .
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, EGFR). Focus on sulfur-mediated hydrogen bonds and π-π stacking with naphthalene .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key residues .
  • QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. methyl groups) with bioactivity data to guide derivative design .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic or crystallographic data?

  • Case Example : Discrepancies in NMR chemical shifts may arise from dynamic sulfur lone pair effects.

  • Solution : Perform variable-temperature NMR to detect conformational flexibility .
  • Crystallographic refinement : Use SHELXL for high-resolution data to model disorder in the naphthalenylmethyl group .

Q. How does the electronic nature of the sulfanyl-thiadiazole moiety influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.

  • Experimental design : React with aryl halides (e.g., iodobenzene) under Pd catalysis (Suzuki-Miyaura) in THF/water. Monitor via GC-MS .
  • DFT calculations : Compute Fukui indices to predict regioselectivity in electrophilic attacks .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Critical factors :

  • Solvent choice : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .
  • Continuous flow systems : Implement microreactors for thiadiazole formation to enhance heat/mass transfer .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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